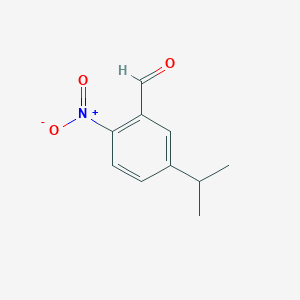

5-Isopropyl-2-nitrobenzaldehyde

Description

Significance of Nitrobenzaldehyde Scaffolds in Synthetic Chemistry

Nitrobenzaldehyde scaffolds are fundamental building blocks in organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the aldehyde functional group. This electronic effect is crucial in directing the outcome of various chemical reactions.

The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a class of reactions that are otherwise difficult to perform on unsubstituted benzene (B151609) rings. nih.gov Furthermore, the aldehyde group can participate in a wide range of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The interplay between the nitro and aldehyde groups allows for the synthesis of a diverse range of molecular architectures.

Nitroaromatic compounds, in general, are important intermediates in industrial chemistry. nih.gov For instance, 2-nitrobenzaldehyde (B1664092) is a well-known precursor in the historical Baeyer–Drewson indigo (B80030) synthesis, a classic method for producing the indigo dye. wikipedia.org While this particular synthesis has been largely replaced by other methods, it highlights the historical and ongoing importance of nitrobenzaldehydes as synthetic intermediates.

Contextualizing Aromatic Aldehydes with Nitro and Alkyl Substituents in Chemical Research

The specific combination of a nitro group and an alkyl group, such as the isopropyl group in 5-isopropyl-2-nitrobenzaldehyde, provides a unique set of properties that are of great interest in chemical research. The alkyl group, being an electron-donating group, can modulate the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of subsequent reactions.

The interplay between the electron-withdrawing nitro group and the electron-donating alkyl group can lead to complex and interesting reactivity patterns. For example, the position of these substituents on the aromatic ring can direct the regiochemical outcome of electrophilic aromatic substitution reactions.

Aromatic aldehydes are key components in various name reactions, including the Wittig reaction, Grignard reactions, and aldol (B89426) condensations. The presence of both nitro and alkyl substituents on the benzaldehyde (B42025) ring can influence the stereochemical and regiochemical outcomes of these reactions, allowing for the synthesis of highly specific and complex target molecules.

Overview of Research Trajectories for Substituted Nitrobenzaldehydes

Current research on substituted nitrobenzaldehydes is focused on several key areas. One major trajectory is the development of new and more efficient synthetic methods for their preparation. chem-soc.sipsu.edu This includes the exploration of novel catalysts and reaction conditions to improve yields and selectivities, while also minimizing the environmental impact of the synthetic processes. chem-soc.si

Another significant area of research is the application of substituted nitrobenzaldehydes in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals. Therefore, substituted nitrobenzaldehydes serve as important precursors for the synthesis of a wide range of drug candidates.

Furthermore, researchers are exploring the use of substituted nitrobenzaldehydes in materials science. The unique electronic and photophysical properties of these molecules make them potential candidates for applications in areas such as organic electronics and nonlinear optics. The ability to tune these properties by varying the substitution pattern on the aromatic ring is a key driver of this research.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)8-3-4-10(11(13)14)9(5-8)6-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPYWJXDVXISAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Pathways of 5 Isopropyl 2 Nitrobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) in 5-Isopropyl-2-nitrobenzaldehyde is the primary center of its chemical reactivity. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. This electrophilicity is significantly enhanced by the strong electron-withdrawing nature of the adjacent nitro group (-NO₂), which acts through both inductive (-I) and resonance (-R) effects. learncbse.inbrainly.comdoubtnut.com Conversely, the isopropyl group at the para position exerts a weak electron-donating effect (+I), which slightly mitigates the electron deficiency at the carbonyl carbon. doubtnut.com However, the powerful influence of the ortho-nitro group is dominant, rendering the aldehyde highly susceptible to nucleophilic attack. doubtnut.comshaalaa.com

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. The reaction involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated. For this compound, the rate of nucleophilic addition is expected to be high due to the electronic activation conferred by the nitro group. brainly.com This group stabilizes the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of the reaction.

The reactivity of substituted benzaldehydes towards nucleophiles is directly correlated with the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. doubtnut.comstudy.com

| Compound | Substituent Effect | Expected Reactivity towards Nucleophiles |

| p-Tolualdehyde | -CH₃ (Electron-Donating) | Lower |

| Benzaldehyde (B42025) | None | Baseline |

| This compound | -NO₂ (Electron-Withdrawing), -CH(CH₃)₂ (Electron-Donating) | High |

| p-Nitrobenzaldehyde | -NO₂ (Electron-Withdrawing) | Very High |

This table provides a qualitative comparison of reactivity based on the electronic effects of substituents.

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by the elimination of a small molecule, typically water. This compound readily participates in such reactions with a variety of nucleophiles.

This compound reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. rsisinternational.org This reaction is generally catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. rsisinternational.orgjetir.org The formation of these compounds from nitrobenzaldehydes is a well-established synthetic procedure. nih.govnih.govslideshare.net

| Reactant Amine | Expected Schiff Base Product with this compound |

| Aniline | N-(5-isopropyl-2-nitrobenzylidene)aniline |

| Ethanolamine | 2-((E)-(5-isopropyl-2-nitrobenzylidene)amino)ethan-1-ol |

| p-Chloroaniline | 4-chloro-N-((E)-(5-isopropyl-2-nitrobenzylidene))aniline |

Since this compound lacks α-hydrogens, it cannot undergo self-condensation via an aldol (B89426) reaction. byjus.com However, it can act as the electrophilic partner in a crossed-aldol condensation with another aldehyde or ketone that possesses α-hydrogens. learncbse.in

More significantly, it is an excellent substrate for the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.

| Active Methylene Compound | Catalyst (Typical) | Expected Knoevenagel Product |

| Diethyl malonate | Piperidine | Diethyl 2-(5-isopropyl-2-nitrobenzylidene)malonate |

| Malononitrile | Piperidine | 2-(5-isopropyl-2-nitrobenzylidene)malononitrile |

| Ethyl acetoacetate | Piperidine | Ethyl 2-(5-isopropyl-2-nitrobenzylidene)-3-oxobutanoate |

| Thiobarbituric acid | Piperidine | 5-(5-isopropyl-2-nitrobenzylidene)thiobarbituric acid |

The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that produces 1,4-dihydropyridine derivatives. wikipedia.orgorganic-chemistry.org The classical synthesis involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium acetate. thermofisher.comnih.gov this compound serves as the aldehyde component in this synthesis, leading to a 4-substituted dihydropyridine ring. nih.gov These products can subsequently be oxidized to form the corresponding pyridine derivatives. organic-chemistry.org

| Component 1 | Component 2 | Component 3 | Expected Product |

| This compound | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Diethyl 1,4-dihydro-4-(5-isopropyl-2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group is in a relatively low oxidation state and can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The reaction of this compound with a suitable oxidant would yield 5-isopropyl-2-nitrobenzoic acid. The nitro and isopropyl groups are generally stable under the conditions used for aldehyde oxidation. The oxidation of substituted alcohols to aldehydes can sometimes proceed further to the carboxylic acid, illustrating the susceptibility of the aldehyde group to oxidation. nih.govnih.gov

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 5-Isopropyl-2-nitrobenzoic acid |

| Chromic acid (H₂CrO₄) | 5-Isopropyl-2-nitrobenzoic acid |

| Silver(I) oxide (Ag₂O) | 5-Isopropyl-2-nitrobenzoic acid |

| Oxone® | 5-Isopropyl-2-nitrobenzoic acid |

Transformations Involving the Aromatic Nitro Group

The chemistry of this compound is significantly influenced by the presence of the aromatic nitro group. This electron-withdrawing functionality not only modulates the reactivity of the aromatic ring but also serves as a versatile handle for the introduction of various nitrogen-containing functional groups.

Reductive Pathways to Amino and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, opening pathways to a diverse range of nitrogen-containing compounds, including various heterocycles. A common and effective method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid (Fe/AcOH) or hydrochloric acid. This method is widely employed for the reduction of nitroarenes to their corresponding anilines. For instance, the reduction of 2-nitrobenzaldehyde (B1664092) to 2-aminobenzaldehyde can be conveniently achieved in high yield using iron in an ethanol-hydrochloric acid medium acs.org. It is therefore anticipated that this compound would undergo a similar transformation to yield 5-isopropyl-2-aminobenzaldehyde.

Catalytic hydrogenation is another powerful technique for the reduction of aromatic nitro groups. A variety of catalysts, including palladium on carbon (Pd/C) and Raney nickel, are effective for this purpose. The hydrogenation of 2-nitrobenzaldehydes in the presence of a metal catalyst can lead to the formation of 2-aminobenzyl alcohols, which are important intermediates in the synthesis of pharmaceuticals iupac.org. The specific product, whether the amine or the amino alcohol, can often be controlled by the choice of catalyst and reaction conditions.

The resulting 2-amino-5-isopropylbenzaldehyde (B1149400) is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal and materials chemistry semanticscholar.orgacs.orglibretexts.orgnih.gov. For example, it can undergo condensation reactions with compounds containing active methylene groups to form quinolines and other fused heterocyclic systems.

Beyond complete reduction to the amine, the nitro group can be transformed into other nitrogen-containing functionalities. For example, partial reduction can yield nitroso or hydroxylamino derivatives. Furthermore, the amino group, once formed, can be diazotized and subjected to Sandmeyer or related reactions to introduce a variety of substituents, or it can be used in the synthesis of other heterocyclic systems like benzimidazoles semanticscholar.org.

Below is a table summarizing common reductive pathways for aromatic nitro groups, which are applicable to this compound.

| Reagent/Catalyst | Product Functional Group | Notes |

| Fe/H⁺ (e.g., AcOH, HCl) | Amino (-NH₂) | A classic and widely used method for nitro group reduction. |

| H₂, Pd/C | Amino (-NH₂) | A common catalytic hydrogenation method. |

| H₂, Raney Ni | Amino (-NH₂) | Another effective catalyst for hydrogenation. |

| SnCl₂/HCl | Amino (-NH₂) | A classic method, though less common now due to tin waste. |

| Na₂S₂O₄ | Amino (-NH₂) | Sodium dithionite can also be used for nitro group reduction. |

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. This has a profound impact on the reactivity of the aromatic ring of this compound in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The strong deactivating nature of the nitro group significantly reduces the electron density of the benzene (B151609) ring, making it much less susceptible to electrophilic attack compared to benzene or isopropylbenzene lnu.edu.cnchemrxiv.orgresearchgate.net. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the positions ortho and para to the strongly deactivating nitro group are C1, C3, and C6. The aldehyde group at C1 is also deactivating. The isopropyl group at C5 is a weak activating group. Therefore, any further electrophilic substitution would be strongly disfavored and, if it were to occur, would be directed to the positions meta to the nitro group, which are C4 and C6. However, C6 is ortho to the deactivating aldehyde group. Thus, the most likely, albeit difficult, position for electrophilic attack would be C4.

Reactions and Modifications of the Isopropyl Substituent

Aliphatic Functionalization of the Isopropyl Group

The isopropyl group possesses a tertiary benzylic C-H bond which is susceptible to certain functionalization reactions.

Benzylic Oxidation: The benzylic position of the isopropyl group can be oxidized under specific conditions. While strong oxidizing agents might lead to the degradation of the molecule, more selective methods can be employed. For example, certain catalytic systems are known to oxidize benzylic C-H bonds to ketones or alcohols youtube.com. The application of such methods to this compound could potentially yield the corresponding ketone or alcohol derivative at the isopropyl position. However, the presence of the aldehyde group, which is also susceptible to oxidation, would require careful selection of reagents to achieve chemoselectivity.

Benzylic C-H Activation/Functionalization: Modern synthetic methods involving transition-metal catalyzed C-H activation could potentially be used to functionalize the isopropyl group lnu.edu.cnnih.gov. These reactions allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. For instance, rhodium(II) carbenes have been shown to effect distal benzylic C-H functionalization iipseries.org. Such a strategy could introduce new functional groups onto the isopropyl moiety of this compound.

Free Radical Halogenation: While potentially lacking in selectivity, free radical halogenation at the benzylic position of the isopropyl group is a theoretical possibility, which could introduce a leaving group for subsequent substitution reactions. However, controlling the selectivity of this reaction in the presence of other reactive sites would be challenging.

Steric and Electronic Effects of the Isopropyl Moiety on Molecular Reactivity

The isopropyl group exerts both steric and electronic effects that modulate the reactivity of this compound.

The interplay of these steric and electronic effects is crucial in determining the precise reactivity and selectivity of this compound in various chemical transformations.

Cascade and Domino Reactions Incorporating this compound

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient approach to the synthesis of complex molecules acs.org. This compound is a promising substrate for such reactions, primarily due to the ability of the nitro group to be transformed in situ, triggering a subsequent cyclization or condensation event.

A prime example of a domino reaction involving ortho-nitrobenzaldehydes is the domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines. This reaction involves the in situ reduction of the nitro group of a 2-nitrobenzaldehyde to a 2-aminobenzaldehyde, which then undergoes a Friedländer annulation with a compound containing an active methylene group (e.g., a ketone, β-ketoester, or β-diketone) to form a quinoline (B57606) ring system.

In the context of this compound, this one-pot reaction would proceed as follows:

Reduction of the nitro group: Using a reducing agent such as iron in acetic acid (Fe/AcOH), the nitro group of this compound is reduced to an amino group, forming 5-isopropyl-2-aminobenzaldehyde in situ.

Friedländer annulation: The newly formed 2-aminobenzaldehyde derivative then reacts with an active methylene compound present in the reaction mixture. This involves an initial aldol-type condensation followed by a cyclizing condensation to afford a substituted quinoline.

This powerful domino sequence allows for the rapid construction of the quinoline scaffold, a core structure in many biologically active compounds and functional materials nih.gov. The use of this compound in this reaction would lead to the formation of 6-isopropyl-substituted quinolines. The general scheme for this domino reaction is depicted below:

General Scheme for Domino Nitro Reduction-Friedländer Heterocyclization

A general representation of the domino nitro reduction-Friedländer synthesis of quinolines from a 2-nitrobenzaldehyde and an active methylene compound.

The versatility of this reaction allows for the introduction of a wide range of substituents on the newly formed quinoline ring by varying the active methylene compound. This highlights the utility of this compound as a building block in the efficient, step-economical synthesis of complex heterocyclic molecules. While this is a well-established reaction for 2-nitrobenzaldehydes in general, specific examples utilizing the 5-isopropyl derivative would further confirm its applicability.

Other potential cascade reactions involving this compound could be designed based on different in situ transformations of the nitro or aldehyde groups, leading to a variety of other heterocyclic systems.

Synthesis and Characterization of Advanced Derivatives of 5 Isopropyl 2 Nitrobenzaldehyde

Heterocyclic Compound Synthesis

The reactivity of the aldehyde and nitro groups in 5-isopropyl-2-nitrobenzaldehyde makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation and cyclization steps to build the desired ring systems.

Quinoline (B57606) Scaffolds via Friedländer-Type Cyclizations

The Friedländer annulation is a well-established method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. A modification of this process utilizes the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then undergoes the cyclization. nih.gov This domino nitro reduction-Friedländer heterocyclization is particularly useful as it circumvents the often-limited availability of stable 2-aminobenzaldehydes. nih.gov

In a typical procedure, this compound can be reacted with an active methylene compound, such as a β-ketoester or a β-diketone, in the presence of a reducing agent like iron in acetic acid. nih.gov The nitro group is first reduced to an amine, which then condenses with the active methylene compound, followed by cyclization and dehydration to form the quinoline ring. This one-pot procedure offers an efficient route to highly substituted quinolines derived from this compound. nih.govtandfonline.com The general reaction scheme is depicted below:

Table 1: Examples of Reagents for Friedländer-Type Cyclizations

| Reagent Type | Example | Resulting Substituent Pattern on Quinoline |

|---|---|---|

| β-Ketoester | Ethyl acetoacetate | 2-Methyl-3-ethoxycarbonyl-6-isopropylquinoline |

| β-Diketone | Acetylacetone | 2,4-Dimethyl-6-isopropylquinoline |

| β-Ketonitrile | Benzoylacetonitrile | 2-Phenyl-3-cyano-6-isopropylquinoline |

Benzimidazole and Other Nitrogen-Containing Heterocycles

Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from this compound. The common method involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde. nih.govsemanticscholar.org In this context, a derivative of this compound would first need to be converted to a suitable diamine precursor.

Alternatively, synthetic routes to other nitrogen-containing heterocycles can be envisioned. For instance, the reaction of this compound with appropriate reagents can lead to the formation of various heterocyclic systems. mdpi.comresearchgate.netrsc.orgresearchgate.net The specific reaction conditions and co-reactants determine the final heterocyclic structure.

A general approach for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes. mdpi.comscholarsresearchlibrary.com While direct use of this compound is not typical, its derivatives could be employed. For example, after reduction of the nitro group and subsequent modifications, the resulting intermediate could participate in such condensation reactions.

Dihydropyridine (B1217469) Analogues and Their Structural Features

The synthesis of dihydropyridine (DHP) analogues often involves a multi-component reaction, famously the Hantzsch synthesis. This typically includes an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov By using this compound as the aldehyde component, novel DHP derivatives can be prepared. These compounds are of interest due to their potential biological activities. nih.gov

The structure of the resulting dihydropyridine would feature the 5-isopropyl-2-nitrophenyl group at the 4-position of the DHP ring. The substituents at other positions of the ring can be varied by choosing different β-ketoesters and other components in the reaction.

Design and Synthesis of Ligands for Coordination Chemistry

The aldehyde functionality in this compound is a key feature for the synthesis of ligands for coordination chemistry. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are particularly common. These ligands can coordinate with various metal ions to form stable complexes. researchgate.netmdpi.com

By reacting this compound with different amines, a library of Schiff base ligands can be generated. The electronic and steric properties of these ligands can be fine-tuned by varying the amine component. The nitro group in the ortho position can also influence the coordination properties of the resulting ligand, potentially participating in coordination or modulating the electronic environment of the metal center.

Development of Chiral Derivatives and Asymmetric Synthesis Precursors

This compound can be used as a starting material for the development of chiral derivatives and precursors for asymmetric synthesis. nih.gov One common strategy is to react the aldehyde with a chiral amine to form a chiral Schiff base. nih.gov These chiral ligands can then be used in asymmetric catalysis. nih.gov

For example, condensation of this compound with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, would yield a chiral Schiff base ligand. nih.gov This ligand can then be complexed with a metal, such as copper(II), to form a chiral catalyst for asymmetric reactions like the Henry reaction (nitroaldol reaction). niscpr.res.inmdpi.com The steric and electronic properties of the isopropyl and nitro groups on the benzaldehyde (B42025) moiety can influence the stereoselectivity of the catalyzed reaction.

Table 2: Chiral Amines for the Synthesis of Chiral Derivatives

| Chiral Amine | Resulting Chiral Moiety | Potential Application |

|---|---|---|

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff base | Asymmetric catalysis |

| (S)-(-)-1-Phenylethylamine | Chiral imine | Chiral auxiliary |

| L-Valine methyl ester | Chiral amino acid derivative | Precursor for chiral ligands |

Generation of Photoactivatable Compounds and Photoremovable Protecting Groups

The 2-nitrobenzyl group is a well-known photoremovable protecting group (PPG), also referred to as a "caged" compound. wikipedia.orgpsu.edu Upon irradiation with UV light, the 2-nitrobenzyl group undergoes a photochemical reaction that leads to its cleavage, releasing the protected molecule. researchgate.netresearchgate.net The presence of the isopropyl group at the 5-position of this compound can modulate the photochemical properties of the resulting PPG.

This compound can be used to "cage" a variety of functional groups, such as alcohols, amines, and carboxylic acids. nih.govnih.govgoogle.com The synthesis of these caged compounds typically involves the formation of an ether, ester, or carbamate (B1207046) linkage between the benzylic position of the 5-isopropyl-2-nitrobenzyl group and the molecule to be protected. The release of the active molecule can then be triggered with spatial and temporal precision using light. The photolysis of 2-nitrobenzaldehyde derivatives proceeds through the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form a 2-nitrosobenzoic acid derivative. wikipedia.orgresearchgate.net

Spectroscopic and Crystallographic Analyses of 5 Isopropyl 2 Nitrobenzaldehyde and Its Analogues

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of 5-Isopropyl-2-nitrobenzaldehyde can be predicted with high accuracy by analyzing the spectra of its parent compound, 2-nitrobenzaldehyde (B1664092), and accounting for the vibrations of the isopropyl substituent.

The key vibrational modes are associated with the aldehyde (-CHO), nitro (-NO₂), and isopropyl (-CH(CH₃)₂) groups, as well as the benzene (B151609) ring.

Aldehyde Group Vibrations : The C=O stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing strong and sharp. For 2-nitrobenzaldehyde, this is observed in the region of 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak bands in the 2700-2900 cm⁻¹ region.

Nitro Group Vibrations : The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For nitrobenzene (B124822) derivatives, these are typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. In 2-nitrobenzaldehyde, the asymmetric stretch is a strong band near 1535 cm⁻¹, while the symmetric stretch appears around 1350 cm⁻¹. orientjchem.org A weak band corresponding to the NO₂ twisting mode is observed around 670-675 cm⁻¹. niscpr.res.in

Isopropyl Group Vibrations : The isopropyl group introduces characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of the methyl groups are expected in the 2960-2980 cm⁻¹ and 2870-2890 cm⁻¹ regions, respectively. C-H bending (scissoring) vibrations for the methyl groups typically appear around 1450-1470 cm⁻¹.

Aromatic Ring Vibrations : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are found in the 700-900 cm⁻¹ range.

The table below summarizes the expected vibrational frequencies for this compound based on data from analogues like 2-nitrobenzaldehyde and general spectroscopic correlations. orientjchem.orgniscpr.res.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch (Isopropyl) | 2980-2870 | Strong-Medium | Asymmetric and symmetric stretches of CH₃ and CH groups. |

| Aldehyde C-H Stretch | 2900-2700 | Weak | Often appears as two weak bands (Fermi resonance). |

| Carbonyl C=O Stretch | ~1710 | Strong | Position influenced by electronic effects of substituents. |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Multiple bands corresponding to ring quadrant stretching. |

| Asymmetric NO₂ Stretch | ~1530 | Strong | Very strong absorption, characteristic of the nitro group. |

| Symmetric NO₂ Stretch | ~1350 | Strong | Strong absorption, also characteristic of the nitro group. |

| C-H Bending (Isopropyl) | 1470-1450, ~1370 | Medium | Scissoring and symmetric bending (umbrella) modes. |

| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong | Position is diagnostic of the 1,2,4-trisubstitution pattern. |

| NO₂ Wagging/Twisting | ~675 | Medium-Weak | Deformation mode of the nitro group. niscpr.res.in |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric benzaldehyde (B42025) and nitrobenzene systems. The main electronic transitions are the π → π* transitions associated with the aromatic ring and the n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups.

The UV-Vis spectrum of the analogue 2-nitrobenzaldehyde shows characteristic absorptions that can be used to predict the spectrum of the target compound. nist.gov

π → π Transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (below 300 nm). They arise from the promotion of electrons from π bonding orbitals to π antibonding orbitals within the benzene ring and are influenced by the attached functional groups.

n → π Transitions: These are lower-intensity absorptions occurring at longer wavelengths. They involve the promotion of non-bonding electrons (from the oxygen atoms of the CHO and NO₂ groups) to π antibonding orbitals. The n → π* transition of the nitro group in nitrobenzene is often observed around 330-340 nm, while that of the carbonyl group in benzaldehyde is typically weaker and may be obscured by the more intense π → π* bands.

The presence of the electron-donating isopropyl group and the electron-withdrawing nitro and aldehyde groups creates a complex system. The isopropyl group, being a weak activator, is expected to cause a slight bathochromic (red) shift of the absorption bands compared to 2-nitrobenzaldehyde.

| Transition Type | Expected Wavelength (λ_max) | Chromophore |

| π → π | 220-280 nm | Substituted Benzene Ring |

| n → π | 320-350 nm | Nitro Group (-NO₂) |

| n → π* | ~300-330 nm | Carbonyl Group (-CHO) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. researchgate.netethernet.edu.et The predicted ¹H NMR spectrum of this compound would show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the isopropyl group.

Aldehyde Proton (-CHO) : This proton is highly deshielded and appears as a singlet far downfield, typically between 9.8 and 10.5 ppm. In 2-nitrobenzaldehyde, this signal is found at approximately 10.4 ppm. chemicalbook.com

Aromatic Protons : The three protons on the benzene ring will appear as distinct signals due to their different electronic environments, influenced by the ortho-nitro group, the para-isopropyl group, and the meta-aldehyde group relative to each other. Their expected chemical shifts would be in the range of 7.5-8.2 ppm.

Isopropyl Protons (-CH(CH₃)₂) : The isopropyl group gives rise to two signals: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The septet would appear around 3.1-3.3 ppm, and the doublet would be further upfield, around 1.2-1.4 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet (s) | N/A |

| Aromatic (H3/H6) | 7.9 - 8.2 | Doublet (d) | ~8-9 Hz |

| Aromatic (H4) | 7.6 - 7.8 | Doublet (d) | ~8-9 Hz |

| Isopropyl Methine (-CH) | 3.1 - 3.4 | Septet (sept) | ~7 Hz |

| Isopropyl Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) | ~7 Hz |

Single-Crystal X-ray Diffraction of this compound and Derivatives

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structure of the closely related analogue, 5-hydroxy-2-nitrobenzaldehyde, offers significant insights. nih.gov

In substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde and nitro groups with respect to the benzene ring.

In the analogue 5-hydroxy-2-nitrobenzaldehyde, the benzene ring is essentially planar. The aldehyde group is nearly coplanar with the ring, which maximizes π-conjugation. However, the nitro group is significantly twisted out of the plane of the benzene ring. This twisting is a common feature in ortho-substituted nitrobenzenes and is caused by steric hindrance between the bulky nitro group and the adjacent aldehyde group. This steric repulsion forces the nitro group to rotate to minimize unfavorable interactions.

For this compound, a similar conformation is expected. The bulky isopropyl group at the 5-position would have minimal direct steric interaction with the aldehyde or nitro groups. Therefore, the dominant steric interaction remains between the adjacent aldehyde and nitro groups at positions 1 and 2, leading to a non-coplanar nitro group.

| Torsion Angle | Expected Value (°) | Reason |

| C2-C1-C(H)=O (Aldehyde) | ~0-10 | Favors conjugation with the aromatic ring. |

| C1-C2-N=O (Nitro) | ~40-60 | Steric repulsion between the ortho aldehyde and nitro groups. |

| C4-C5-C(H)(CH₃)₂ (Isopropyl) | Variable | Rotation around the C-C single bond is expected. |

In this compound, the capacity for strong hydrogen bonding is removed by the replacement of the -OH group with the nonpolar -CH(CH₃)₂ group. The intermolecular forces would therefore be dominated by:

C-H···O Interactions : Weak hydrogen bonds between aromatic or aliphatic C-H donors and the oxygen atoms of the nitro and aldehyde groups.

π-π Stacking : Interactions between the electron-rich aromatic rings of adjacent molecules. In nitro-substituted chalcones, π-stacking interactions have been shown to dominate the crystal packing. mdpi.com

Van der Waals Forces : Dispersion forces, particularly from the bulky isopropyl group, will play a significant role in the crystal packing.

For this compound, the absence of these strong hydrogen bonds and the presence of the bulky, sterically demanding isopropyl group would likely result in a completely different and potentially less dense crystal packing architecture. The molecular shape, dictated by the protruding isopropyl group, would prevent the close, efficient packing seen in simpler analogues. The supramolecular assembly would likely be governed by a balance between optimizing weaker C-H···O interactions, π-π stacking, and the efficient packing of the non-polar isopropyl groups.

Computational and Theoretical Investigations of 5 Isopropyl 2 Nitrobenzaldehyde

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For a compound like 5-isopropyl-2-nitrobenzaldehyde, DFT would be a common method to balance computational cost and accuracy.

The electronic structure of this compound is largely dictated by the interplay between the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups and the electron-donating isopropyl (-CH(CH₃)₂) group attached to the benzene (B151609) ring.

DFT calculations would likely reveal a significant polarization of the molecule. The nitro and aldehyde groups, being strongly deactivating, would draw electron density from the aromatic ring. In contrast, the isopropyl group, being an activating group, would donate electron density to the ring. This electronic push-pull effect would influence the molecule's reactivity and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic transition properties. In this compound, the HOMO is expected to be localized primarily on the benzene ring and the isopropyl group, while the LUMO would be concentrated on the nitro and aldehyde groups. The energy gap between the HOMO and LUMO would be a key parameter in predicting the molecule's reactivity and UV-Vis absorption spectrum.

A Mulliken or Natural Bond Orbital (NBO) analysis would provide a quantitative measure of the charge distribution. It is anticipated that the oxygen and nitrogen atoms of the nitro group and the oxygen of the aldehyde group would carry significant negative partial charges, while the carbon atoms attached to these groups and the isopropyl group would exhibit positive partial charges.

Theoretical calculations are invaluable for interpreting experimental spectra. For this compound, DFT calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Calculated vibrational frequencies from DFT could be correlated with experimental IR and Raman spectra to assign specific vibrational modes. Key vibrational modes would include the C=O stretching of the aldehyde, the symmetric and asymmetric stretching of the nitro group, C-H stretching of the aromatic ring and isopropyl group, and various bending and out-of-plane modes.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing substituents.

Conformational Analysis and Potential Energy Surface Exploration

The presence of the isopropyl and aldehyde groups introduces conformational flexibility in this compound. Conformational analysis helps identify the most stable geometric arrangements of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can elucidate the pathways of chemical reactions involving this compound. For example, the reduction of the nitro group or the oxidation of the aldehyde group can be modeled. DFT calculations are frequently used to map the potential energy surfaces of such reactions. psu.edu

For a given reaction, the structures of the reactants, transition states, and products can be optimized. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, in the photochemical reactions of related 2-nitrobenzyl compounds, DFT has been used to map the potential energy surfaces for the transformation of the initial photoproducts. psu.edu

Molecular Dynamics Simulations (if relevant for solution behavior or interactions)

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique would be highly relevant for understanding its behavior in a solvent or its interaction with other molecules.

MD simulations could model how the molecule solvates in different solvents, providing insights into its solubility and the arrangement of solvent molecules around it. It could also be used to study the dynamics of its conformational changes in solution. If this molecule were to be studied for its potential as a ligand for a biological target, MD simulations would be crucial for exploring its binding modes and estimating the binding affinity.

Specialized Research Applications and Prospects for 5 Isopropyl 2 Nitrobenzaldehyde

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The primary and most established application of 5-isopropyl-2-nitrobenzaldehyde is as an intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The aldehyde and nitro functionalities serve as handles for a variety of chemical transformations.

A significant synthetic route involves the construction of quinoline (B57606) scaffolds. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to use 2-nitrobenzaldehydes as starting materials. In this approach, the nitro group of this compound is first reduced in situ to an amino group. This is typically achieved using reducing agents like iron in acetic acid. The resulting 2-amino-5-isopropylbenzaldehyde (B1149400) can then react with a compound containing an activated methylene (B1212753) group (a ketone or an ester with an α-methylene group) to form the quinoline ring system. This domino reaction, combining nitro reduction and condensation-cyclization, provides an efficient pathway to substituted quinolines, which are important structural motifs in many biologically active compounds and functional materials.

The general transformation is outlined in the table below:

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product | Reaction Type |

| This compound | Ketone (e.g., Acetophenone) | 6-Isopropyl-2-substituted-quinoline | Reductive Cyclization / Friedländer Annulation |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | 6-Isopropylquinoline-3-carboxylate derivative | Reductive Cyclization / Friedländer Annulation |

While the general methodology for the synthesis of quinolines from 2-nitrobenzaldehydes is well-documented, specific studies detailing the reaction yields and conditions for this compound are not extensively reported in publicly available literature. However, the principles of organic synthesis strongly support its utility in creating a variety of 6-isopropylquinoline (B87316) derivatives.

Applications in the Development of Functional Organic Materials

The structural features of this compound suggest its potential as a precursor for various functional organic materials. The aromatic ring, substituted with both electron-donating (isopropyl) and electron-withdrawing (nitro) groups, can be a core component in molecules with interesting photophysical or electronic properties.

The synthesis of dyes often involves the condensation of aromatic aldehydes with other molecules to create extended conjugated systems responsible for color. For instance, the Baeyer-Drewson indigo (B80030) synthesis involves the reaction of 2-nitrobenzaldehyde (B1664092) with acetone (B3395972) in the presence of a base to form indigo, a well-known dye. It is conceivable that this compound could be used in a similar fashion to produce novel indigo derivatives. The presence of the isopropyl group would likely alter the solubility and the exact color of the resulting dye, potentially leading to pigments with new shades or improved properties for specific applications.

Furthermore, condensation reactions of this compound with aromatic amines or phenols could lead to the formation of Schiff bases or stilbene (B7821643) derivatives, many of which exhibit intense color and are used as dyes or pigments. The isopropyl group could enhance the solubility of these dyes in non-polar media, a desirable property for certain printing and coating applications.

Molecules with a high degree of conjugation and a significant difference in electron density across the molecule often exhibit non-linear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics and photonics. The structure of this compound, with its electron-withdrawing nitro group and the potential for creating extended π-systems through reactions of the aldehyde group, makes its derivatives interesting candidates for NLO research.

Derivatives of this compound, such as stilbenes or chalcones formed through condensation reactions, would possess the donor-π-acceptor (D-π-A) architecture that is often a prerequisite for second-order NLO activity. The isopropyl group, while primarily an alkyl group, can influence the crystal packing of the molecules, which in turn can significantly affect the bulk NLO response. While specific research on the NLO properties of this compound derivatives is not widely published, the fundamental molecular structure suggests this as a promising area for future investigation.

Utilization in Research for Catalysis and Reagent Design

The functional groups of this compound also lend themselves to its potential use in catalysis and reagent design. The aldehyde group can be transformed into various other functionalities, such as alcohols, carboxylic acids, or imines, which can act as coordinating sites for metal catalysts.

For example, reduction of the aldehyde and nitro groups could lead to 2-amino-5-isopropylbenzyl alcohol. This molecule could serve as a ligand for transition metals, with the amino and hydroxyl groups coordinating to the metal center. The isopropyl group could provide steric bulk, influencing the selectivity of catalytic reactions.

Additionally, the aldehyde itself can participate in certain organocatalytic transformations. While specific examples involving this compound are scarce, the broader class of aromatic aldehydes is known to be involved in reactions like the benzoin (B196080) condensation or as substrates in asymmetric catalysis.

Contribution to Analytical Chemistry Methodologies

In analytical chemistry, specific reagents are often required for the derivatization of analytes to enable their detection or separation. Aldehydes are known to react with primary amines to form Schiff bases, a reaction that can be used to derivatize amines for analysis by techniques like HPLC or UV-Vis spectroscopy.

This compound could potentially be used as a derivatizing agent for amines or hydrazines. The nitro group would provide a strong chromophore, facilitating the detection of the resulting derivatives by UV-Vis spectroscopy. The isopropyl group could influence the chromatographic behavior of the derivatives, potentially improving separation efficiency in complex mixtures.

While no standardized analytical methods currently specify the use of this compound, its chemical properties make it a candidate for the development of new analytical reagents and methodologies, particularly for the analysis of amino compounds.

Q & A

Q. How can kinetic studies optimize the catalytic reduction of the nitro group in this compound?

- Methodological Answer : Monitor reaction progress via in situ IR or UV-Vis spectroscopy. Key parameters:

- Catalyst Loading : 5–10% Pd/C for efficient H2 uptake.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nitro group accessibility.

- Temperature : 25–50°C balances reaction rate and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.